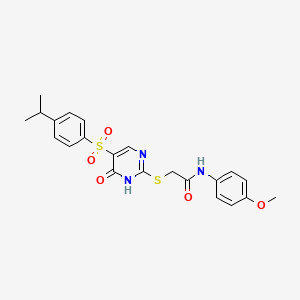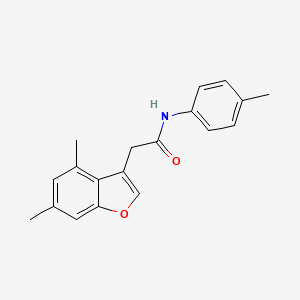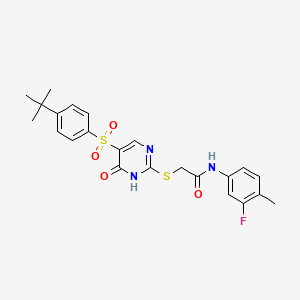![molecular formula C22H28ClN3O5 B11418573 1-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantane-2-carboxylic acid](/img/structure/B11418573.png)
1-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a fascinating structure. Let’s break it down:
Name: 1-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantane-2-carboxylic acid
Formula: CHNOCl
IUPAC Name: 1,4-dioxa-8-azaspiro[4.5]decan-8-ium
Preparation Methods
Industrial Production:: Industrial-scale production methods are proprietary and closely guarded by pharmaceutical companies or research institutions. Typically, these involve optimized synthetic pathways, purification steps, and quality control.
Chemical Reactions Analysis
Reactivity::
Oxidation/Reduction: The compound may undergo redox reactions due to the presence of functional groups (e.g., carbonyl, amine, and carboxylic acid).
Substitution: Halogen atoms (like chlorine) can be replaced by other nucleophiles.
Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.
Chlorination: N-chlorosuccinimide (NCS) or thionyl chloride (SOCl).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives with modified functional groups.
Scientific Research Applications
Chemistry::
Drug Design: Researchers explore its potential as a scaffold for novel drugs.
Supramolecular Chemistry: Investigating its self-assembly properties.
Antiviral Properties: Screening for antiviral activity.
Enzyme Inhibition: Studying its effects on specific enzymes.
Drug Delivery: Assessing its suitability as a drug carrier.
Materials Science: Exploring its use in nanomaterials or coatings.
Catalysis: Investigating catalytic applications.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with cellular targets (e.g., receptors, enzymes) to exert its effects. Further research is needed to unravel this mystery.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare it to adamantane derivatives or other heterocyclic structures.
Properties
Molecular Formula |
C22H28ClN3O5 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
1-[5-chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxopyridazin-1-yl]adamantane-2-carboxylic acid |
InChI |
InChI=1S/C22H28ClN3O5/c23-18-16(25-3-1-22(2-4-25)30-5-6-31-22)12-24-26(19(18)27)21-10-13-7-14(11-21)9-15(8-13)17(21)20(28)29/h12-15,17H,1-11H2,(H,28,29) |
InChI Key |
HYXRIRSXTMQTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)C5C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418490.png)
![5-butyl-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418502.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-morpholin-4-ylpropyl)propanamide](/img/structure/B11418505.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11418506.png)


![N-(4-methylbenzyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11418521.png)
![3-Ethyl 7-methyl 8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11418523.png)

![N-(2-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11418551.png)
![N-(4-methoxybenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11418553.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11418561.png)
![1-(2-ethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11418564.png)

